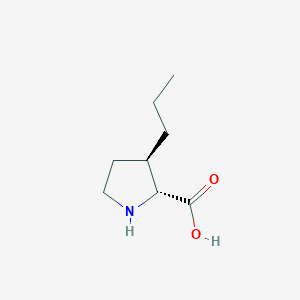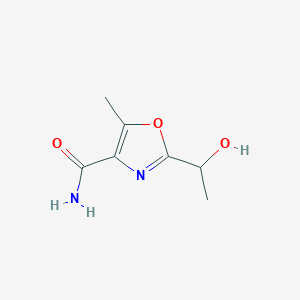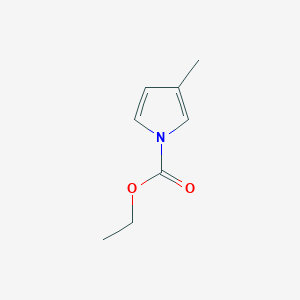![molecular formula C11H8N2O4 B12876380 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or DMSO solvent using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant can yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to improve reaction efficiency and yield. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide, bases like potassium carbonate, and solvents like methyl cyanide and DMSO. Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile include other benzoxazole derivatives, such as:
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile
Uniqueness
What sets this compound apart from other similar compounds is its specific functional groups and their positions on the benzoxazole ring.
Eigenschaften
Molekularformel |
C11H8N2O4 |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-[6-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H8N2O4/c12-4-3-6-1-2-7-8(5-6)17-10(13-7)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16) |
InChI-Schlüssel |
PRWNCHXYRXDZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)




![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)


